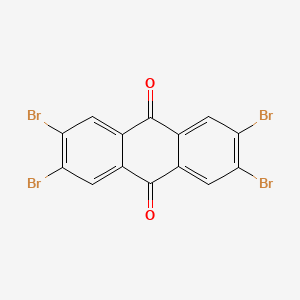
2,3,6,7-Tetrabromoanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,6,7-Tetrabromoanthracene-9,10-dione is a polycyclic aromatic compound that belongs to the anthracene family. This compound is characterized by the presence of four bromine atoms at the 2, 3, 6, and 7 positions and two ketone groups at the 9 and 10 positions.
準備方法
The synthesis of 2,3,6,7-Tetrabromoanthracene-9,10-dione typically involves a multi-step process. One of the common synthetic routes starts from benzene, which undergoes iodination to form tetraiodobenzene. This intermediate then undergoes a Sonogashira-Hagihara coupling reaction with trimethylsilylacetylene, followed by a substitution reaction to replace the trimethylsilyl groups with bromine atoms . The final step involves a double Bergman cyclization to form the desired tetrabromoanthracene compound .
化学反応の分析
2,3,6,7-Tetrabromoanthracene-9,10-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The ketone groups at the 9 and 10 positions can participate in redox reactions.
Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex polycyclic structures.
Common reagents used in these reactions include palladium catalysts for coupling reactions and bromine or iodine for halogenation reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2,3,6,7-Tetrabromoanthracene-9,10-dione has several scientific research applications:
Materials Science: It is used in the development of fluorescent probes and photochromic systems due to its unique optical properties.
Organic Electronics: The compound is explored for use in electroluminescent devices and organic light-emitting diodes (OLEDs).
Chemical Synthesis: It serves as a precursor for the synthesis of other polycyclic aromatic hydrocarbons and functionalized anthracenes.
作用機序
The mechanism by which 2,3,6,7-Tetrabromoanthracene-9,10-dione exerts its effects is primarily related to its electronic structure. The presence of bromine atoms and ketone groups influences the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved depend on the specific application, such as fluorescence probing or electroluminescence .
類似化合物との比較
2,3,6,7-Tetrabromoanthracene-9,10-dione can be compared with other brominated anthracenes and anthraquinones. Similar compounds include:
2,3,6,7-Tetramethylanthracene: Known for its use in materials science and organic electronics.
2,3-Dibromoanthracene: Synthesized using Diels-Alder reactions and Bergman cyclizations.
2,6,9,10-Tetracyanoanthracene: Used as a sensitizer for organic photoconductors.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine atoms and ketone groups, which confer distinct reactivity and applications.
特性
分子式 |
C14H4Br4O2 |
|---|---|
分子量 |
523.8 g/mol |
IUPAC名 |
2,3,6,7-tetrabromoanthracene-9,10-dione |
InChI |
InChI=1S/C14H4Br4O2/c15-9-1-5-6(2-10(9)16)14(20)8-4-12(18)11(17)3-7(8)13(5)19/h1-4H |
InChIキー |
QLYSPZGOZXTKMS-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CC(=C1Br)Br)C(=O)C3=CC(=C(C=C3C2=O)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


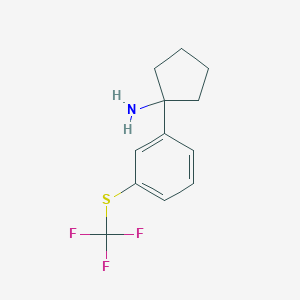
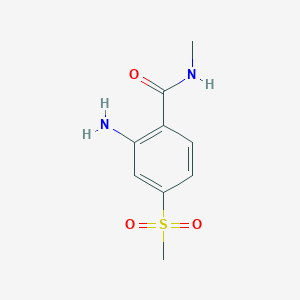
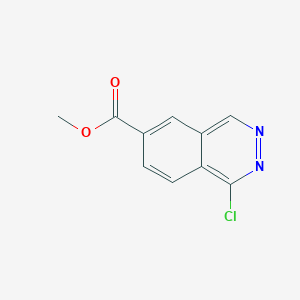
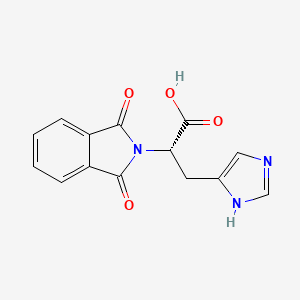
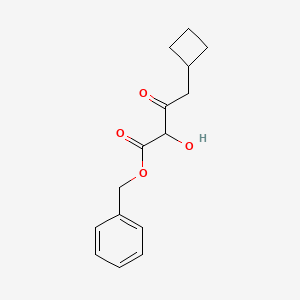
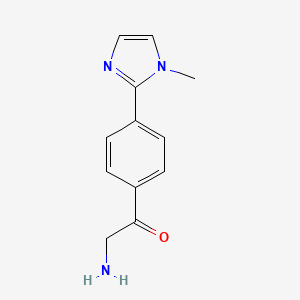
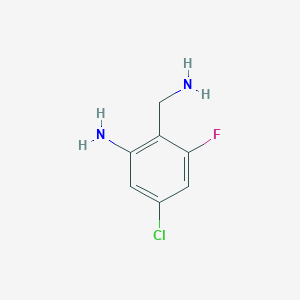
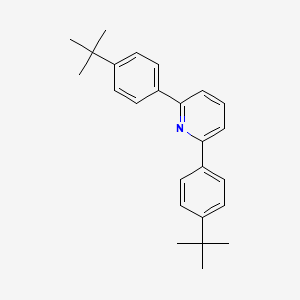
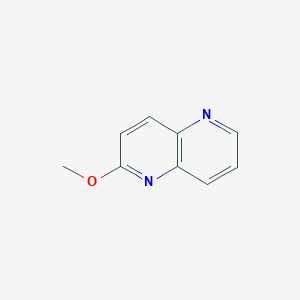
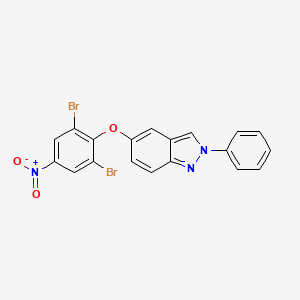
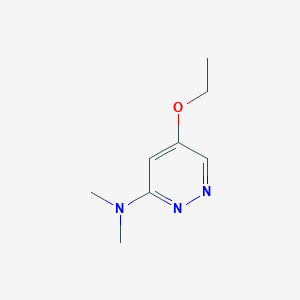
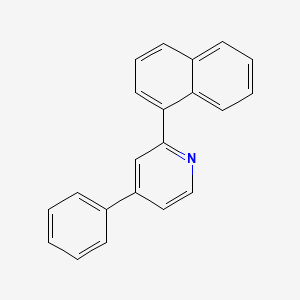
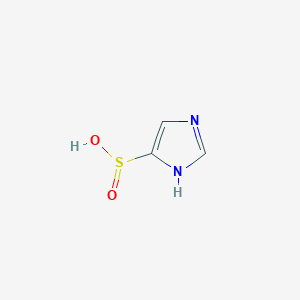
![Thieno[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B13115106.png)
